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Compound of Interest

Compound Name: SB-222200

Cat. No.: B1680810

Introduction

SB-222200, with the chemical name (S)-(-)-N-(a-ethylbenzyl)-3-methyl-2-phenylquinoline-4-
carboxamide, is a potent, selective, and centrally active nonpeptide antagonist of the tachykinin
neurokinin-3 receptor (NK-3R).[1][2][3] Due to its ability to cross the blood-brain barrier and its
high affinity for the NK-3 receptor, SB-222200 serves as a critical pharmacological tool for
investigating the physiological and pathophysiological roles of NK-3 receptors in the central
nervous system (CNS).[1][4] Notably, NK-3 receptors are known to modulate the activity of
dopaminergic neurons, making SB-222200 an invaluable compound for studying dopamine-
mediated behaviors such as reward, addiction, and locomotor activity.[5][6][7]

Mechanism of Action

The tachykinin family of neuropeptides includes Neurokinin B (NKB), the primary endogenous
ligand for the NK-3 receptor.[1] Activation of NK-3 receptors, which are G-protein coupled
receptors (GPCRS), typically leads to the mobilization of intracellular calcium.[1][2] SB-222200
acts as a competitive antagonist, binding to the NK-3 receptor and blocking the action of NKB.
This blockade prevents the downstream signaling cascade, including the NKB-induced
increase in intracellular calcium.[1][2]

In the context of dopamine-mediated behaviors, NK-3 receptors are located on dopaminergic
neurons in key brain regions like the ventral tegmental area (VTA) and substantia nigra.[5][6]
Activation of these receptors has an excitatory effect, increasing the firing rate of dopamine
neurons and subsequent dopamine release in projection areas like the nucleus accumbens
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and striatum.[5] By antagonizing NK-3 receptors, SB-222200 can attenuate this dopamine
release, thereby modulating behaviors that are dependent on the mesolimbic and nigrostriatal
dopamine systems.[5][6]
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Mechanism of SB-222200 Action.
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Data Presentation

Receptor . .
Assay Type Species Cell Line Value Reference
Target
Radioligand
NK-3 o Human CHO 4.4 nM [1][2]14]
Binding (Ki)
Radioligand )
o Murine HEK 293 174 nM [1][5]
Binding (Ki)
Radioligand
o Rat 88 nM [5]
Binding (Ki)
Radioligand ) )
o Guinea Pig 3nM [5]
Binding (Ki)
Ca2+
Mobilization Human HEK 293 18.4 nM [1][2]14]
(ICs0)
Ca2+
Mobilization Murine HEK 293 265 nM [1]
(ICs0)
Radioligand
NK-1 o Human CHO >100,000 nM [1][2]
Binding (Ki)
Radioligand
NK-2 o Human CHO 250 nM [1112]
Binding (Ki)

Table 2: In Vivo Efficacy and Pharmacokinetics of SB-

222200
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. Administrat
Parameter Species . Dose Value Reference
ion

Efficacy

Mouse Oral ~5 mg/kg [1]
(EDs0)
Bioavailability  Rat Oral 8 mg/kg 46% [1][4]
Cmax Rat Oral 8 mg/kg ~400 ng/mL [11[4]
Cmax Rat Oral 10 mg/kg 427 ng/mL [2]
Ta/2 Rat Oral 10 mg/kg 1.9h [2]
Brain

) 122.4 ng/g (at

Concentratio Mouse Oral 5 mg/kg [8]

n

30 min)

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of SB-222200 for the NK-3 receptor.

Materials:

e Cell membranes from CHO cells stably expressing the human NK-3 receptor (CHO-hNK-

3R).[1]

o Radioligand: 125]-[MePhe’]NKB.[1]

e SB-222200 (test compound) and NKB (for non-specific binding).

e Binding Buffer: 50 mM Tris-HCI, 5 mM MgClz, 0.1% BSA, pH 7.4.

o Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

» 96-well microplates and glass fiber filters.

¢ Scintillation counter.
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Procedure:

e Reaction Setup: In a 96-well plate, add 50 pL of binding buffer, 25 pL of 125I-[MePhe’]NKB (to
a final concentration of ~0.1 nM), 25 uL of varying concentrations of SB-222200, and 100 pL
of CHO-hNK-3R cell membrane suspension.

 Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

 Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (pre-
soaked in polyethyleneimine) using a cell harvester.

e Washing: Wash the filters three times with ice-cold wash buffer to remove unbound
radioligand.

o Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the
radioactivity using a scintillation counter.

o Data Analysis: Determine the concentration of SB-222200 that inhibits 50% of the specific
binding of the radioligand (ICso). Calculate the Ki value using the Cheng-Prusoff equation: Ki
=1Cso/ (1 + [L}J/Ke), where [L] is the concentration of the radioligand and Ke is its dissociation
constant.
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Workflow for Radioligand Binding Assay.
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Protocol 2: In Vivo Assessment of Cocaine-Induced
Hyperactivity in Mice

This protocol details how to assess the effect of SB-222200 on dopamine-mediated locomotor
and stereotypic behaviors induced by cocaine.[5][9]

Animals:

e Adult male CD-1 mice.[5]

Materials:

e SB-222200 dissolved in a vehicle (e.g., 60% PEG-200 and 40% distilled water).[9]
e Cocaine hydrochloride dissolved in 0.9% saline.[5]

 Activity monitoring chambers (e.g., automated photobeam activity boxes).
Procedure:

e Acclimation: Acclimate mice to the activity chambers for 30-60 minutes before drug
administration.

e Pre-treatment: Administer SB-222200 (e.g., 2.5 or 5 mg/kg, s.c.) or vehicle.[5]
¢ Waiting Period: Return mice to their home cages for a 30-minute pre-treatment period.[5]
e Cocaine Challenge: Administer cocaine (e.g., 20 mg/kg, i.p.) or saline.[5]

» Behavioral Recording: Immediately place the mice back into the activity chambers and
record locomotor (ambulatory) and stereotypic activity for a period of 60-90 minutes.

o Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals). Compare the total
activity counts between groups (Vehicle+Saline, Vehicle+Cocaine, SB-222200+Cocaine)
using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant
attenuation of cocaine-induced hyperactivity in the SB-222200-pretreated group indicates
NK-3R involvement.[5]
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Experimental Timeline
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Workflow for Behavioral Assessment.

Protocol 3: Ex Vivo Dopamine D1 Receptor Density
Measurement

This protocol describes how to measure changes in dopamine D1 receptor density in the
striatum following repeated administration of SB-222200.[5]

Animals and Dosing Regimen:

e Adult male CD-1 mice.[5]

o Administer SB-222200 (5 mg/kg, s.c.) or vehicle once daily for 5 consecutive days.[5]
e Follow with a 7-day drug-free (washout) period.[5]

Materials:

e Radioligand: [3H] SCH 23390 (D1 receptor antagonist).[5]

e Homogenization Buffer.

e Centrifuge, tissue homogenizer.

Procedure:

» Tissue Collection: On day 13 (after the 7-day washout), euthanize the mice and rapidly

dissect the striatum on ice.
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Membrane Preparation: Homogenize the striatal tissue in ice-cold buffer. Centrifuge the
homogenate at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by
resuspension and re-centrifugation.

Binding Assay: Resuspend the final membrane pellet. Perform a saturation binding
experiment using increasing concentrations of [3H] SCH 23390. Incubate membranes with
the radioligand until equilibrium is reached.

Filtration and Quantification: Separate bound from free radioligand by rapid filtration, similar
to Protocol 1. Measure the radioactivity on the filters.

Data Analysis: Perform Scatchard analysis on the saturation binding data to determine the
maximal binding capacity (Bmax), which represents the receptor density, and the dissociation
constant (Ke). Compare the Bmax values between the vehicle-treated and SB-222200-treated
groups. An increase in Bmax in the SB-222200 group suggests an up-regulation of D1
receptors.[5]

Protocol 4: In Vivo Microdialysis for Dopamine Release
(General Protocol)

This is a general protocol adaptable for studying the effect of SB-222200 on dopamine release

in brain regions like the nucleus accumbens or striatum. No specific microdialysis studies using
SB-222200 were found, but the methodology is standard.[10][11][12]

Animals:

Adult male Sprague-Dawley or Wistar rats.

Materials:

Stereotaxic apparatus.

Microdialysis probes (e.g., 2-4 mm membrane length).

Microinfusion pump.

Artificial cerebrospinal fluid (aCSF).
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e SB-222200 and any stimulating agent (e.g., amphetamine, high K+ solution).
e HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis.
Procedure:

e Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula
targeted to the brain region of interest (e.g., nucleus accumbens shell). Allow for a recovery
period of several days.

o Probe Insertion: On the day of the experiment, insert the microdialysis probe through the
guide cannula.

o Perfusion and Baseline: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2
pL/min).[11] Allow the system to stabilize and collect baseline samples (e.g., every 20
minutes) for at least 60-90 minutes to ensure a stable dopamine baseline.

e Drug Administration: Administer SB-222200 (systemically, e.g., i.p., or locally via reverse
dialysis through the probe). Continue collecting dialysate samples.

» Stimulation (Optional): To study the effect of SB-222200 on stimulated dopamine release,
administer a pharmacological challenger (e.g., amphetamine) after the SB-222200 pre-
treatment period.

o Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites
(DOPAC, HVA) using HPLC-ED.

» Data Analysis: Express dopamine concentrations as a percentage of the average baseline
concentration. Compare the time course of dopamine release between treatment groups
using appropriate statistical methods (e.g., repeated measures ANOVA).
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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